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Abstract

CZL80 is a novel, brain-penetrant, small-molecule inhibitor of caspase-1, an enzyme that plays
a critical role in neuroinflammation.[1][2][3] Discovered through structure-based virtual
screening, CZL80 has demonstrated significant therapeutic potential in preclinical models of
neurological disorders, including febrile seizures, refractory status epilepticus, and ischemic
stroke.[4][5] Its primary mechanism of action is the direct inhibition of caspase-1, which
subsequently attenuates the maturation and release of pro-inflammatory cytokines, modulates
synaptic transmission, and reduces neuronal hyperexcitability. This document provides a
comprehensive overview of the molecular mechanism, pharmacological effects, and supporting
experimental data for CZL80.

Core Mechanism of Action: Caspase-1 Inhibition

CZL80 was identified from a library of over one million compounds through molecular docking
against the active site of caspase-1.[4] Its efficacy is fundamentally linked to its potent and
selective inhibition of this enzyme.

Key attributes of CZL80 include:

e Potency: It exhibits a low micromolar to nanomolar inhibitory concentration (IC50) against
caspase-1.
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e Blood-Brain Barrier Permeability: CZL80 is capable of crossing the blood-brain barrier, a
critical feature for a centrally acting therapeutic agent.[5]

e On-Target Activity: The therapeutic effects of CZL80 are significantly diminished or abolished
in caspase-1 knockout (Caspl-/-) mice, confirming that its primary target is indeed caspase-
1.[21[5]

The Caspase-1 Signaling Pathway

Caspase-1 is an inflammatory caspase that, upon activation within a multi-protein complex
known as the inflammasome, proteolytically cleaves the precursors of key inflammatory
cytokines, interleukin-13 (IL-1) and interleukin-18 (IL-18), into their active forms.[5] By
inhibiting caspase-1, CZL80 blocks this crucial step in the inflammatory cascade.

The proposed signaling pathway is as follows:
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Caption: CZL80 inhibits the Caspase-1 signaling pathway. (Max Width: 760px)
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While the caspase-1/IL-1[3 axis is the primary pathway, some studies suggest that the
therapeutic effects of CZL80 are not entirely abolished in IL-1 receptor 1 (IL1R1-/-) knockout
mice, indicating that other caspase-1 substrates, such as IL-18 or Gasdermin D (GSDMD), may
also play a role in its mechanism of action.[5][6]

Pharmacological Effects

The inhibition of caspase-1 by CZL80 translates into significant downstream pharmacological
effects on the central nervous system.

Modulation of Synaptic Transmission

A key finding is that CZL80 rebalances aberrant synaptic activity seen in pathological states:

e Inhibition of Glutamatergic Transmission: In models of status epilepticus, neuroinflammation
leads to augmented glutamatergic transmission. CZL80 was shown to completely reverse
this pathological increase in glutamate release.[5][6] In vivo fiber photometry revealed that
CZL80 could decrease glutamate activity events by nearly 80% from baseline under normal
physiological conditions and normalize the 10- to 20-fold increase seen during seizures.[5]

o Amplification of Inhibitory Transmission: CZL80 has been found to increase the amplitudes
of inhibitory post-synaptic currents (IPSCs), suggesting it enhances GABAergic or other
inhibitory neurotransmission. This effect complements its reduction of excitatory signals.[1]

Reduction of Neuronal Excitability

By modulating synaptic transmission, CZL80 directly reduces the hyperexcitability of neurons
that underlies seizure activity.[3] Electrophysiology recordings have demonstrated that CZL80
decreases the spontaneous firing rate of glutamatergic pyramidal neurons and increases the
current required to elicit an action potential (rheobase).[1][7]

Anti-inflammatory Effects

CZL80 exerts potent anti-inflammatory effects, primarily by suppressing the activation of
microglia, the resident immune cells of the brain.[4] In models of ischemic stroke, CZL80
treatment significantly suppressed microglia activation in the peri-infarct cortex, an effect that
correlated with improved neurological function.[4] This was observed morphologically, with
CZL80 preventing the increase in the soma area of microglia.[4]
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Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of CZL80.

ble 1- In Vi | p) Kineti :

Parameter Value Source
Target Caspase-1 [1]
IC50 0.01-0.024 pM [1][2]
3-(3-(2-
Chemical Name Thenylamino)benzylamino)ben  [1]
zoic acid
Molecular Formula C19H14N204S [1]
Molecular Weight 366.39 g/mol [1]
Key Property Brain-penetrant [2][3]

Table 2: Efficacy in Preclinical Seizure Models
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Model Treatment Key Finding Source
Kainic Acid (KA)-
. Reduced EEG
induced Status 10 mg/kg CZL80 ) [2]
o severity.
Epilepticus
KA-induced Status 10 and 30 mg/kg Reduced mortality 2]
Epilepticus CZL80 rate from 40% to 0%.
Dose-dependently
Febrile Seizure (FS) 0.0075 - 7.5 mg/kg reduced seizure 2]
Model CZL80 (i.v.) incidence and
prolonged latency.
] Prevented death,
Maximal Electroshock i
Dose-dependent reduced duration of [1]
(MES) Model . .
generalized seizures.
Decreased seizure
Pentylenetetrazol stage, prolonged
Dose-dependent [1]
(PTZ) Model latency to stage 4

seizures.

Pharmacoresistant
Kindled Rats

10 mg/kg CZL80 (i.p.)

Decreased firing
frequency of subicular  [7]

pyramidal neurons.

Table 3: Effects on Cellular and Synaptic Function
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Measurement

Model System

Treatment

Result

~80% drop in

] In vivo fiber o
Glutamatergic glutamate activity
o photometry 10 mg/kg CZL80
Transmission . events from
(mice) )
baseline.
Suppressed
Microglia Ischemic Stroke 30 mg/kg/day increase in lba-1 )
Activation (mice) CZL80 and CD68 co-
localization.
Reversed the
] KA-induced SE CZL80 + significant
IL-1p Expression ] ) ) [2]
(mice) Diazepam upregulation of
IL-1P.
Decreased
) excitability of
. In vitro .
Neuronal Firing ) CZL80 glutamatergic [1]
electrophysiology ]
pyramidal
neurons.
Inhibitory Post- _ Increased
) In vitro )
Synaptic ] CZL80 amplitude of [1]
electrophysiology
Currents (IPSC) IPSCs.

Experimental Protocols

Source

The following are summaries of the key experimental methodologies used to elucidate the
mechanism of action of CZL80. Note: These are high-level descriptions based on published
abstracts. For detailed, replicable protocols, please refer to the full-text publications.

In Vivo Seizure Models

» Kainic Acid (KA)-Induced Status Epilepticus: C57BL/6 mice are administered KA to induce
status epilepticus. CZL80 (e.g., 3, 10, or 30 mg/kg) is administered intraperitoneally (i.p.) or
intravenously (i.v.) at specific time points after seizure onset. Electroencephalography (EEG)
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is used to monitor seizure activity, and behavioral seizures are scored. The primary
endpoints are seizure termination, changes in EEG power spectra, and mortality.[2][5]

o Febrile Seizure (FS) Model: Neonatal mice are subjected to hyperthermia to induce febrile
seizures. CZL80 is administered (e.g., i.v.) prior to the hyperthermic challenge. Seizure
incidence, latency to seizure onset, and the temperature threshold for seizures are
measured.[3]

Seizure Model Induction
Select Animal Model
(e.g., C57BL/6 Mice)

Induce Seizures
(e.g., Kainic Acid Admin)

Treatmen

Protocol

Administer CZL80 or Vehicle
(i.p. ori.v.)

Monitoring & Analysis

Record EEG Score Behavior

Analyze Data
(Seizure duration, mortality, etc.)

Click to download full resolution via product page

Caption: General workflow for in vivo seizure model experiments. (Max Width: 760px)

In Vivo Fiber Photometry
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Objective: To measure real-time changes in glutamate concentration in the hippocampus of
freely moving mice.

Method: A genetically encoded glutamate sensor (e.g., AAV-hSyn-iGIuSnFR) is injected into
the hippocampus.[5] An optical fiber is implanted above the injection site. Excitation light is
delivered through the fiber, and the resulting fluorescence from the sensor, which changes in
intensity upon binding glutamate, is collected through the same fiber and recorded. This
allows for the quantification of glutamate release events before, during, and after seizure
induction and treatment with CZL80.[5][3][9]

Electrophysiology

Objective: To measure the effect of CZL80 on neuronal and synaptic properties.

Method: Acute brain slices are prepared from mice. Whole-cell patch-clamp recordings are
performed on identified neurons (e.g., pyramidal neurons). To measure neuronal excitability,
current-clamp recordings are used to assess firing frequency and rheobase. To measure
synaptic transmission, voltage-clamp recordings are used to isolate and measure the
amplitude and frequency of spontaneous excitatory (EPSCs) and inhibitory (IPSCs)
postsynaptic currents before and after bath application of CZL80.[1]

Western Blotting and ELISA

Objective: To quantify protein levels of key inflammatory markers.

Method: Following in vivo experiments, brain tissue (e.g., hippocampus) is collected. For
Western blotting, protein lysates are separated by SDS-PAGE, transferred to a membrane,
and probed with primary antibodies against target proteins (e.g., caspase-1, IL-1(3). For
ELISA, tissue homogenates are analyzed using a specific ELISA kit for mouse IL-1[3 to
determine its concentration. These techniques are used to confirm that CZL80 reduces the
levels of active caspase-1 and its downstream product, IL-1[3.[2]

Conclusion and Future Directions

The cumulative preclinical evidence strongly supports the mechanism of action of CZL80 as a

potent, brain-penetrant inhibitor of caspase-1. By targeting a key upstream node in the

neuroinflammatory cascade, CZL80 effectively reduces neuronal hyperexcitability and provides
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therapeutic benefit in models of seizures and stroke. Its dual action of dampening excitatory
glutamatergic transmission while amplifying inhibitory currents presents a novel and promising
approach to treating neurological disorders characterized by excitotoxicity and inflammation.

To date, all available data on CZL80 is from preclinical studies. The progression of this
compound or optimized analogues into clinical trials will be a critical step in validating this
mechanism in humans and determining its potential as a new therapeutic agent for refractory
epilepsy and other neuroinflammatory conditions. Further research may also explore the full
range of caspase-1 substrates affected by CZL80 to uncover any additional, IL-13-independent
mechanisms contributing to its efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Mechanism of Action of CZL80: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15587028#what-is-the-mechanism-of-action-of-czI80]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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